(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H24ClN3O4S and its molecular weight is 449.95. The purity is usually 95%.
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Scientific Research Applications
Structural and Theoretical Analysis
Thermal, Optical, and Structural Studies
The related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, has been synthesized and characterized, revealing insights into its thermal stability, optical properties, and structural conformation. The compound demonstrated stability in a specific temperature range and exhibited both inter and intra molecular hydrogen bonds, contributing to its structural integrity. Density Functional Theory (DFT) calculations supported these experimental findings, offering a detailed view of its electronic structure and potential reactive sites (Karthik et al., 2021).
Crystallography and Molecular Interaction
Crystal Structure Analysis
Studies on compounds with similar structures, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, provide insights into the molecular and crystal structure through X-ray diffraction (XRD) studies. These analyses reveal the spatial arrangement of atoms and the types of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure (Lakshminarayana et al., 2009).
Molecular Structure and Spectroscopic Analysis
Another study focused on the molecular structure, spectroscopic properties, quantum chemical analyses, and antimicrobial activity of a related compound. This comprehensive approach included DFT calculations, vibrational study comparisons, and molecular docking, shedding light on the compound's structural characteristics and potential biological activity (Sivakumar et al., 2021).
Synthetic Routes and Chemical Interactions
Synthesis and Reactivity
Research on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exemplifies the exploration of synthetic routes and biological applications of structurally related compounds. This study highlights the potential of these compounds as antimicrobial agents, providing a foundation for further research into similar compounds (Mallesha & Mohana, 2014).
Mechanism of Action
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-14-23-10-9-20(19)29-17-4-3-11-24(15-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h5-10,14,17H,1-4,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHCLJOBJNFFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.